Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, also known as ethyl pyrazole-4-carboxylate (EPC), is an organic compound with a wide range of applications in scientific research. It is a diamine derivative of pyrazole, a five-membered heterocyclic ring composed of two nitrogen atoms and three carbon atoms. EPC has been used in a variety of research applications, including as a reagent for the synthesis of various compounds, as a biochemical and physiological probe, and as a tool for studying the mechanism of action of various compounds.
Scientific Research Applications
1. Synthesis of Novel Derivatives
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is used in the synthesis of various novel compounds. For example, it has been employed in reactions with other compounds like 1,2-diaminobenzene to produce derivatives like 8H-5,6-dihydro-6,8-dioxopyrido[1,2-a]quinoxaline (Markees, 1990). Such reactions often lead to the creation of previously unknown compounds and ring systems, contributing to the expansion of chemical libraries.
2. Precursor in Selective Synthesis
This compound is utilized as a precursor in selective synthesis processes. For instance, it undergoes cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are significant in the creation of various analogs (Lebedˈ et al., 2012).
3. Structural and Spectroscopic Analysis
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate derivatives are often studied for their structural and spectroscopic properties. Research includes single crystal X-ray diffraction and density functional theory (DFT) studies, which aid in understanding the molecular geometry and electronic structure of these compounds (Viveka et al., 2016).
4. Use in Sonogashira-type Cross-Coupling Reactions
The compound serves as a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of various pyrazoles and condensed pyrazoles, which have potential applications in material science and pharmaceuticals (Arbačiauskienė et al., 2011).
5. Role in Novel Synthesis Methods
This compound is key in novel synthesis methods, such as the preparation of pyrazolo[3,4-b]pyridine products, highlighting its versatility in generating new N-fused heterocycles (Ghaedi et al., 2015).
6. Use in Crystal Structure Determination
It plays a crucial role in the synthesis of compounds used for crystal structure determination, aiding in the understanding of molecular arrangements and interactions in solid-state chemistry (Zhao & Wang, 2023).
properties
IUPAC Name |
ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAWNPOJGRIJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399608 | |
Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
CAS RN |
6825-71-4 | |
Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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